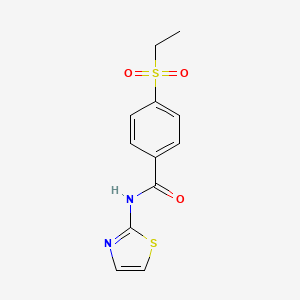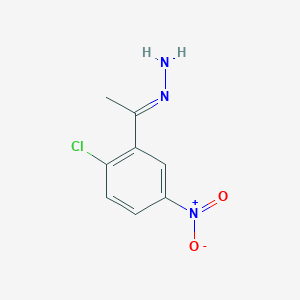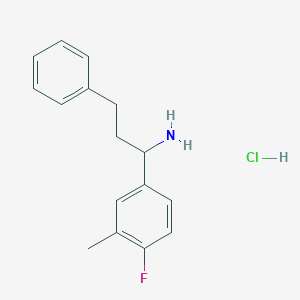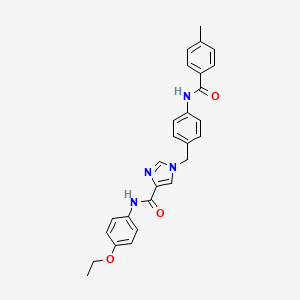
4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is a chemical compound that contains a benzamide group, an ethylsulfonyl group, and a thiazol-2-yl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as anticancer agents . Thiazoles are aromatic compounds that contain a five-membered C3NS ring. They are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzamide group, an ethylsulfonyl group, and a thiazol-2-yl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .科学的研究の応用
Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds related to "4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide," shows potential in developing selective class III antiarrhythmic agents. These compounds demonstrate potency in in vitro cardiac assays, indicating their viability for treating arrhythmias without significant side effects on conduction (Morgan et al., 1990).
Antimicrobial and Antifungal Activity : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to "this compound," have been found to exhibit significant antimicrobial and antifungal activities. These compounds show sensitivity to both Gram-positive and Gram-negative bacteria and demonstrate antifungal effects against Candida albicans, indicating their potential for developing new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Agents : Research into pro-apoptotic indapamide derivatives, which share a sulfonamide moiety with "this compound," has revealed potent anticancer activity. One such compound demonstrated significant growth inhibition of melanoma cell lines, suggesting the potential of sulfonamide derivatives in cancer treatment (Yılmaz et al., 2015).
Anticancer Activity of Co(II) Complexes : Co(II) complexes of derivatives related to "this compound" have been synthesized and studied for their anticancer activity. These complexes have shown promising results in in vitro cytotoxicity studies against human breast cancer cell lines, indicating the potential of such complexes in cancer therapy (Vellaiswamy & Ramaswamy, 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could include exploring its potential uses in various applications, such as in the development of new drugs . Additionally, studies could be conducted to optimize its synthesis process and to better understand its physical and chemical properties .
特性
IUPAC Name |
4-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-9(4-6-10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZSDTWVDPKHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B2596092.png)
![N-(4-fluorobenzyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2596093.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)
![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)


![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)
![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)